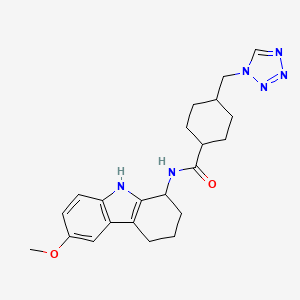![molecular formula C23H16N2O2 B13373236 4-Phenyl-2-[2-(2-pyridinyl)vinyl]-3-quinolinecarboxylic acid](/img/structure/B13373236.png)
4-Phenyl-2-[2-(2-pyridinyl)vinyl]-3-quinolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-2-[2-(2-pyridinyl)vinyl]-3-quinolinecarboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with phenyl and pyridinyl substituents, making it a molecule of interest for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-[2-(2-pyridinyl)vinyl]-3-quinolinecarboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the phenyl and pyridinyl groups to the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
4-Phenyl-2-[2-(2-pyridinyl)vinyl]-3-quinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
科学研究应用
4-Phenyl-2-[2-(2-pyridinyl)vinyl]-3-quinolinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Industry: The compound may be used in the development of new materials or as a precursor for industrial chemicals.
作用机制
The mechanism of action of 4-Phenyl-2-[2-(2-pyridinyl)vinyl]-3-quinolinecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the ring, known for its antimalarial properties.
2-Phenylquinoline: Similar to the target compound but lacks the pyridinyl substituent.
4-Phenylquinoline: Another related compound with a phenyl group at the 4-position but without the pyridinyl group.
Uniqueness
4-Phenyl-2-[2-(2-pyridinyl)vinyl]-3-quinolinecarboxylic acid is unique due to its combination of phenyl and pyridinyl groups attached to the quinoline core
属性
分子式 |
C23H16N2O2 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
4-phenyl-2-[(E)-2-pyridin-2-ylethenyl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H16N2O2/c26-23(27)22-20(14-13-17-10-6-7-15-24-17)25-19-12-5-4-11-18(19)21(22)16-8-2-1-3-9-16/h1-15H,(H,26,27)/b14-13+ |
InChI 键 |
SAEATBDMHCKEAO-BUHFOSPRSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)/C=C/C4=CC=CC=N4)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)C=CC4=CC=CC=N4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-({3-[(5-chloro-2-methoxyanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B13373155.png)
![Ethyl 1-[(2-fluorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13373160.png)
![N-tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-ylacetamide](/img/structure/B13373164.png)
![(5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(6-methoxy-4-quinolinyl)methanol](/img/structure/B13373166.png)
![6-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373173.png)
![2-chloro-N-(2-ethoxyphenyl)-5-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B13373184.png)
![6-(2-Iodophenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373190.png)
![3-(1-Benzofuran-2-yl)-6-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373194.png)

![4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B13373210.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373211.png)
![2,2,3,3-tetramethyl-N-[2-(2-thienyl)ethyl]cyclopropanecarboxamide](/img/structure/B13373218.png)
![(2'S,3R,7a'S)-5-chloro-N-(2,5-dimethoxyphenyl)-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13373220.png)
![4-[(4-oxo-5-phenyl-1,4-dihydro-3H-pyrano[3,4-b]quinolin-3-ylidene)methyl]benzonitrile](/img/structure/B13373228.png)
